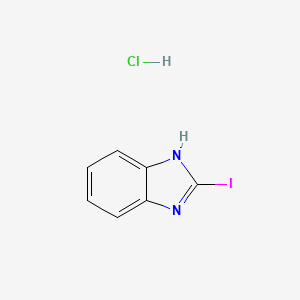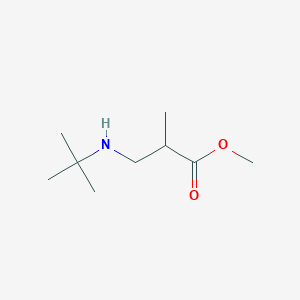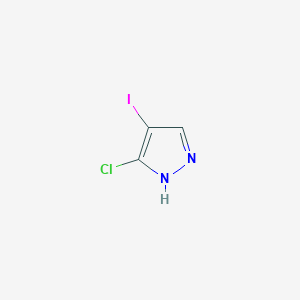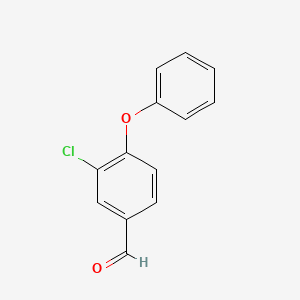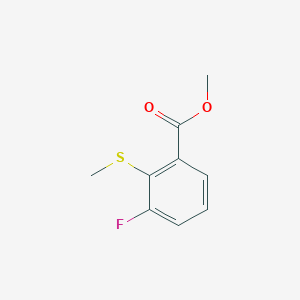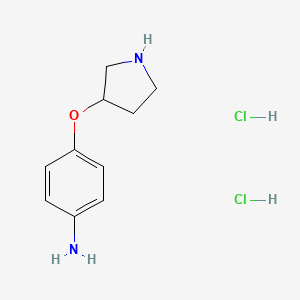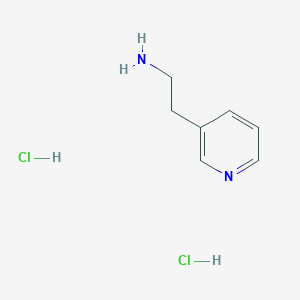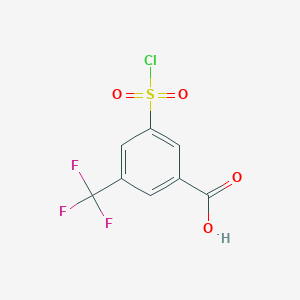
3-Chlorosulfonyl-5-trifluoromethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is a versatile chemical compound widely used in various scientific research fields. Its unique properties make it an essential material for studies in organic synthesis, pharmaceutical development, and material science. The compound features a chlorosulfonyl group and a trifluoromethyl group attached to a benzoic acid core, which contributes to its reactivity and utility in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid typically involves the chlorosulfonation of 5-trifluoromethylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: It can undergo oxidation to produce sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed:
Substitution Products: Sulfonamide or sulfonate esters.
Reduction Products: Sulfonamide derivatives.
Oxidation Products: Sulfonic acids.
Applications De Recherche Scientifique
3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is employed in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of new materials with specific properties.
Biochemistry: Acts as a reagent in biochemical assays and studies.
Mécanisme D'action
The mechanism of action of 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive, allowing it to participate in substitution reactions with different nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the chlorosulfonyl group .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-5-trifluoromethylbenzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Dichlorobenzoic acid
Comparison: 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups, which impart distinct reactivity and properties compared to similar compounds. For instance, 3-Fluoro-5-trifluoromethylbenzoic acid lacks the chlorosulfonyl group, resulting in different reactivity and applications .
Propriétés
IUPAC Name |
3-chlorosulfonyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O4S/c9-17(15,16)6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQFMSCOCJRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
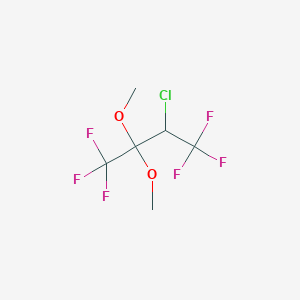
![2-Methyl-1-[(4-methylphenyl)methyl]piperazine](/img/structure/B6321350.png)
![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)
![1-[(4-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321352.png)
![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)
